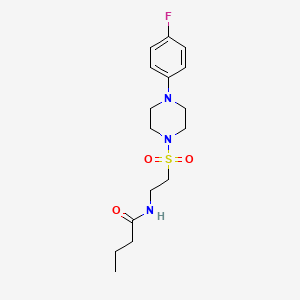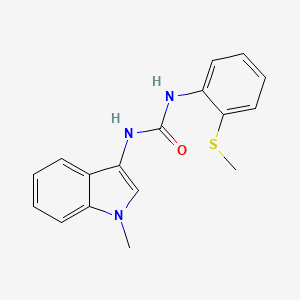
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The indole ring is substituted with a methyl group at the 1-position and a urea group at the 3-position. The urea group is further substituted with a phenyl ring, which has a methylthio group at the 2-position.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring, the urea group, and the methylthio group on the phenyl ring. The indole ring is a nucleophile and can undergo electrophilic substitution reactions .Aplicaciones Científicas De Investigación
Molecular Rearrangement and Synthesis
- A study by Klásek, Lyčka, and Holčapek (2007) focused on the molecular rearrangement of indole and imidazolinone derivatives, relevant to the compound , demonstrating the pathway to new derivatives (Klásek, Lyčka, & Holčapek, 2007).
- Časar, Bevk, Svete, & Stanovnik (2005) reported the facile synthesis of polycyclic meridianin analogues with uracil structural units, starting from indol-3-yl-propenoates and ureas (Časar, Bevk, Svete, & Stanovnik, 2005).
Rheology and Morphology
- Lloyd and Steed (2011) explored the impact of different anions on the rheology and morphology of hydrogels formed by similar urea compounds (Lloyd & Steed, 2011).
Vibrational and Electronic Investigations
- Çatıkkaş, Aktan, & Yalçın (2016) conducted vibrational and electronic investigations on a similar indole derivative, focusing on its nonlinear optical (NLO) properties and molecular structure (Çatıkkaş, Aktan, & Yalçın, 2016).
Microwave-Assisted Synthesis
- Li & Chen (2008) developed a microwave-assisted method for synthesizing thiadiazol-2-yl urea derivatives, highlighting an efficient synthetic route for such compounds (Li & Chen, 2008).
Crystallographic Studies
- Jung, Lee, Choi, & Lee (2008) examined the crystallographic structure of a urea derivative, contributing to the understanding of its molecular arrangement (Jung, Lee, Choi, & Lee, 2008).
- Saharin, Mohd Ali, Robinson, & Mahmood (2008) focused on the crystal structure of a compound similar to the one , providing insights into its molecular conformation (Saharin, Mohd Ali, Robinson, & Mahmood, 2008).
Propiedades
IUPAC Name |
1-(1-methylindol-3-yl)-3-(2-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-20-11-14(12-7-3-5-9-15(12)20)19-17(21)18-13-8-4-6-10-16(13)22-2/h3-11H,1-2H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQSRUBVMZHZPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

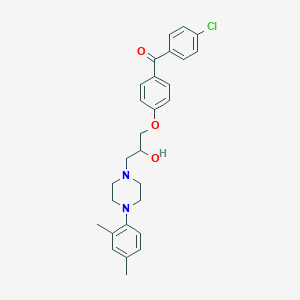
![2-(4-ethoxyphenyl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2366871.png)
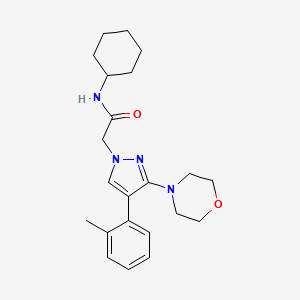

![N-(4-chlorophenyl)-4-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2366876.png)
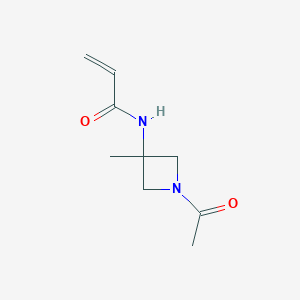
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-propionamido-3-(pyridin-2-yl)isothiazole-5-carboxamide](/img/structure/B2366882.png)
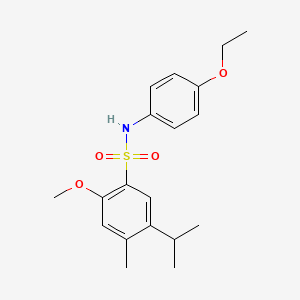
![2,9-Diazaspiro[4.6]undecan-3-one;hydrochloride](/img/structure/B2366884.png)
![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2366886.png)



